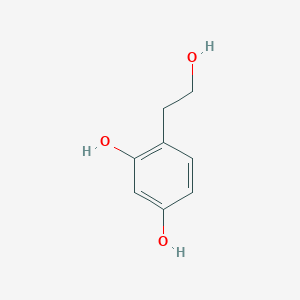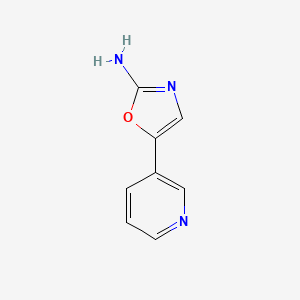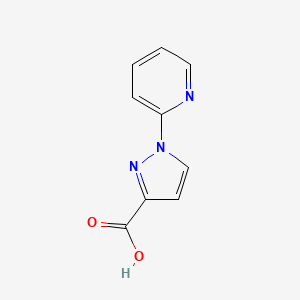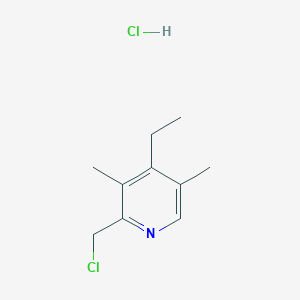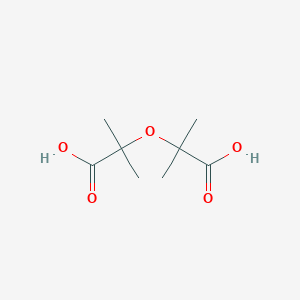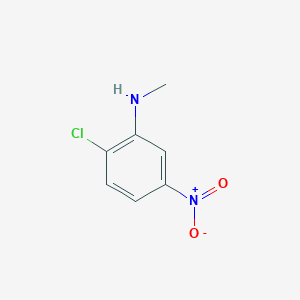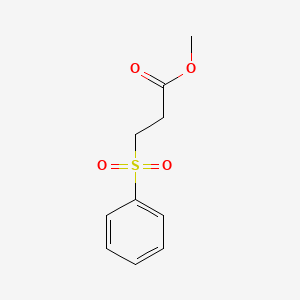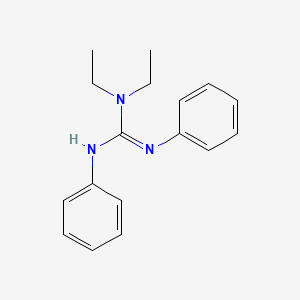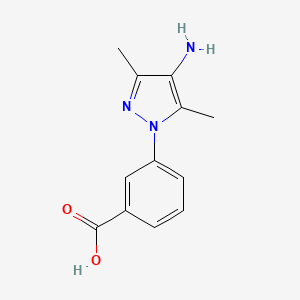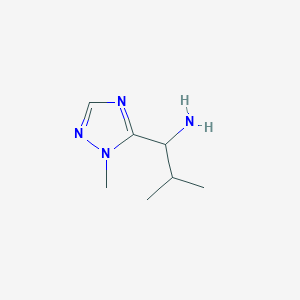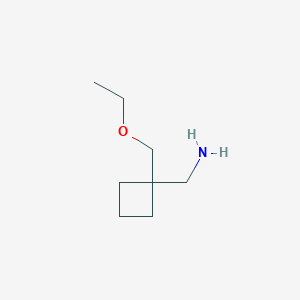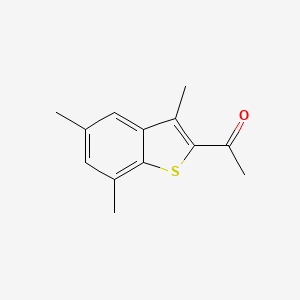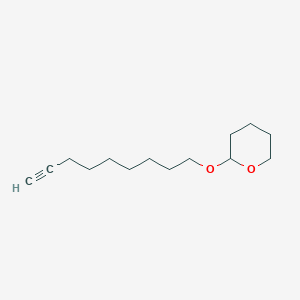
1-Phenyl-3-prop-2-yn-1-ylurea
概要
説明
1-Phenyl-3-prop-2-yn-1-ylurea is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-prop-2-yn-1-ylurea consists of a phenyl group (a benzene ring), a prop-2-yn-1-yl group (a three-carbon chain with a triple bond), and a urea group (a carbonyl group flanked by two amine groups) .科学的研究の応用
Fungal Plant Pathogens
- Arnoldi et al. (1982) synthesized derivatives of 1-Phenyl-3-prop-2-yn-1-ylurea, testing them against various fungal plant pathogens. Some compounds showed effectiveness against Sphaerotheca fuliginea in cucumbers, demonstrating potential in agricultural applications (Arnoldi et al., 1982).
Cytokinin Activity
- Mok et al. (1982) investigated a derivative, Thidiazuron, for its cytokinin activity in promoting the growth of callus cultures. This study highlights the potential of such compounds in plant growth regulation (Mok et al., 1982).
N-Heterocyclic Ring-Forming Strategy
- Susanti et al. (2012) developed a method utilizing silver acetate for hydroamination of related compounds to create (Z)-2-methylene-1-sulfonylindolin-3-ols. This method demonstrates a synthetic tool for the formation of indole compounds, important in pharmaceutical and chemical industries (Susanti et al., 2012).
Synthesis of Benzimidazole Derivatives
- Novikov et al. (2011) researched the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines, leading to the formation of benzimidazole derivatives. This process is significant for creating compounds used in medicinal chemistry and materials science (Novikov et al., 2011).
Preparation of Inhibitors
- Inokuchi and Radin (1987) prepared and identified the active isomer of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol as an inhibitor of glucosyltransferase. Such research is pivotal in understanding enzyme inhibition for therapeutic purposes (Inokuchi & Radin, 1987).
Synthesis and Characterization of Chalcone Derivatives
- Salian et al. (2018) synthesized and characterized chalcone derivatives, exploring their molecular interactions and structural properties. This research contributes to the understanding of molecular structures in chemical synthesis (Salian et al., 2018).
Gold-Catalyzed Cycloisomerizations
- Kothandaraman et al. (2011) developed a gold-catalyzed method for cycloisomerization of related compounds, yielding indole derivatives. This study showcases advancements in catalysis and organic synthesis techniques (Kothandaraman et al., 2011).
Spectroscopic Chemosensor Application
- Singh et al. (2014) synthesized a compound displaying intramolecular charge transfer characteristics, acting as a chemosensor for Fe3+ ions. This research is important for the development of chemical sensors and diagnostic tools (Singh et al., 2014).
Antimicrobial Agent Synthesis
- Pervaram et al. (2017) synthesized 1,2,3-triazole-pyrazole hybrids as antimicrobial agents, contributing to the field of pharmaceuticals and drug discovery (Pervaram et al., 2017).
作用機序
特性
IUPAC Name |
1-phenyl-3-prop-2-ynylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOFOYPMBQANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559180 | |
| Record name | N-Phenyl-N'-prop-2-yn-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101871-81-2 | |
| Record name | N-Phenyl-N′-2-propyn-1-ylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101871-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N'-prop-2-yn-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


